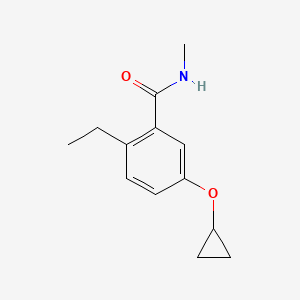
2-Tert-butyl-3-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-ethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-3-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst . This method involves the reaction of phenol with isobutene under acidic conditions to introduce the tert-butyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Tert-butyl-3-ethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage . The tert-butyl and ethyl groups enhance its stability and reactivity, making it an effective antioxidant .
Comparison with Similar Compounds
2-tert-Butylphenol: Similar structure but lacks the ethyl group.
2,6-di-tert-Butylphenol: Contains two tert-butyl groups, offering higher steric hindrance and stability.
4-tert-Butylphenol: The tert-butyl group is positioned at the para position relative to the hydroxyl group.
Uniqueness: 2-Tert-butyl-3-ethylphenol is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination enhances its antioxidant capabilities and makes it a valuable compound in various applications .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-tert-butyl-3-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
GSFOWNSVWOLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


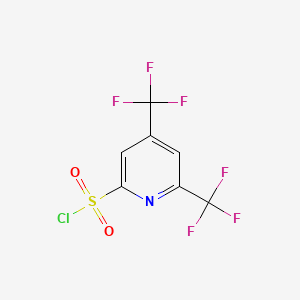
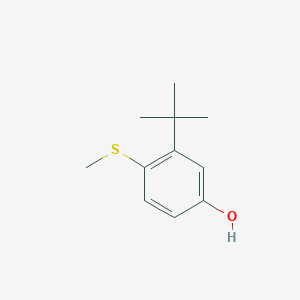
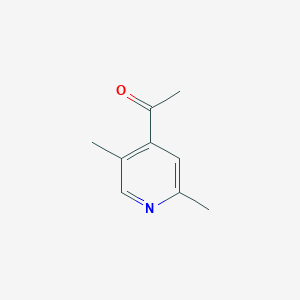
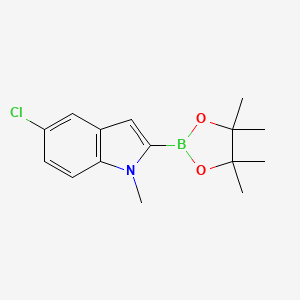
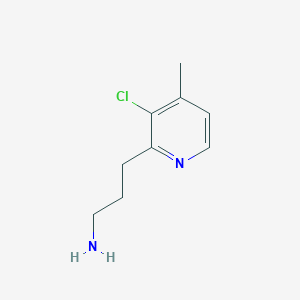
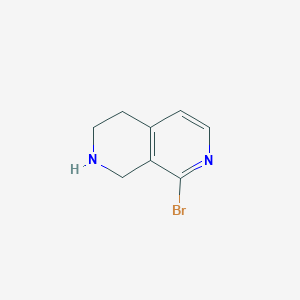
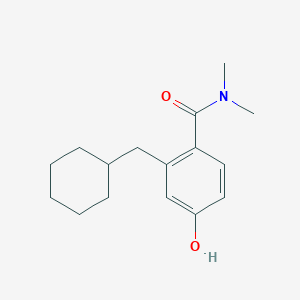
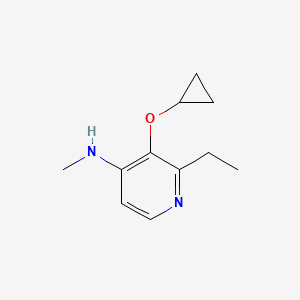

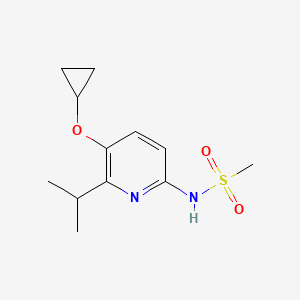

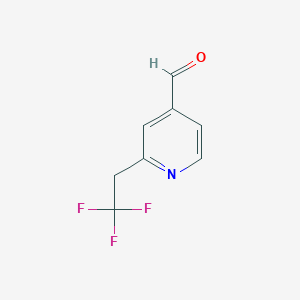
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
